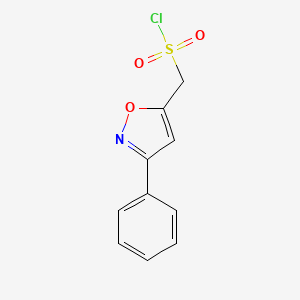

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Description

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a 1,2-oxazole core substituted with a phenyl group at position 3 and a methanesulfonyl chloride (-SO₂Cl) moiety at position 4. The 1,2-oxazole ring contains oxygen and nitrogen atoms at positions 1 and 2, respectively, contributing to its aromaticity and reactivity. The sulfonyl chloride group is highly electrophilic, making this compound a versatile intermediate in organic synthesis, particularly for introducing sulfonate groups into target molecules .

Properties

IUPAC Name |

(3-phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3S/c11-16(13,14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHZDZJJGXDCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 3-Phenyl-1,2-oxazole

- Starting Material: 3-Phenyl-1,2-oxazole

- Reagent: Methanesulfonyl chloride (CH3SO2Cl)

- Base: Commonly triethylamine (Et3N) or other tertiary amines

- Solvent: Dichloromethane (DCM) or other inert organic solvents

- Temperature: Low temperatures (0°C to room temperature) to control reaction rate and improve yield

Procedure:

The 3-phenyl-1,2-oxazole is dissolved in dry dichloromethane and cooled in an ice bath. Methanesulfonyl chloride is added dropwise under stirring, followed by the slow addition of triethylamine. The mixture is allowed to warm gradually to room temperature and stirred until completion, monitored by TLC or HPLC. The reaction mixture is then quenched, washed, and purified by column chromatography or recrystallization.

Reaction Scheme:

$$

\text{3-Phenyl-1,2-oxazole} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0°C to RT}} (3-\text{Phenyl-1,2-oxazol-5-yl})\text{methanesulfonyl chloride}

$$

Alternative Sulfonylation Methods

Use of Other Bases:

Bases such as pyridine or other aromatic/aliphatic amines have been reported to facilitate the sulfonylation reaction by scavenging HCl and enhancing nucleophilicity.Solvent Variations:

Besides dichloromethane, solvents like tetrahydrofuran (THF) or acetonitrile can be employed depending on solubility and reaction scale.Temperature Control:

Maintaining low temperature during the addition of methanesulfonyl chloride minimizes side reactions and decomposition.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Triethylamine (1.1 to 1.5 eq) | Neutralizes HCl, promotes reaction |

| Solvent | Dichloromethane (DCM) | Common inert solvent |

| Temperature | 0°C to room temperature | Controls reaction rate and side products |

| Reaction Time | 1 to 4 hours | Monitored by TLC or HPLC |

| Workup | Aqueous wash, drying, chromatography | Purification to isolate pure product |

| Yield | Typically 70-85% | Dependent on purity of starting materials |

Scale-Up and Industrial Considerations

While detailed industrial protocols for this compound are scarce, general scale-up principles apply:

- Use of industrial-grade reagents and solvents

- Optimization of mixing and temperature control in larger reactors

- Continuous monitoring of reaction progress to avoid overreaction or decomposition

- Efficient purification techniques such as crystallization or preparative chromatography

Related Synthetic Insights from Literature

Patent literature describes the preparation of diarylisoxazole sulfonamide compounds via related sulfonylation reactions using bases such as triethylamine and carboxylate bases, confirming the utility of these conditions for isoxazole derivatives.

Research on related isoxazole derivatives shows that acid chlorides (e.g., methanesulfonyl chloride) react efficiently with nucleophilic heterocycles in the presence of tertiary amines under controlled temperatures to give high yields of sulfonylated products.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Organic Synthesis

- Reagent in Chemical Reactions : It is widely used as a reagent for synthesizing sulfonamide derivatives and other complex organic molecules. The sulfonyl chloride group facilitates nucleophilic substitution reactions, making it valuable in constructing various chemical architectures .

Medicinal Chemistry

- Drug Development : The compound serves as a scaffold for developing new therapeutic agents. Its derivatives have shown promising antibacterial and anti-inflammatory properties .

- Anticancer Research : Preliminary studies suggest that it may induce apoptosis in cancer cells by inhibiting specific signaling pathways, indicating potential as an anticancer drug candidate.

Biological Applications

- Modification of Biomolecules : It is utilized to modify proteins and peptides by introducing sulfonyl groups, which can alter their biological activity and stability .

- Antimicrobial Activity : Research indicates effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Methylphenyl)-1,2-oxazol-5-ylmethanol | Hydroxymethyl group instead of sulfonyl | Different reactivity due to hydroxymethyl |

| 3-(Phenyl)-1,2-thiazol-5-ylmethanesulfonamide | Substituted thiazole | Different electronic properties affecting reactivity |

| 3-(4-Chlorophenyl)-1,2-dioxole | Dioxole ring structure | Unique oxidation state leading to different reactions |

Case Study 1: Antimicrobial Activity

A study evaluated (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant potency compared to standard antibiotics. This suggests that the compound could be developed further for clinical applications in treating bacterial infections.

Case Study 2: Analgesic Activity

In an animal model using the acetic acid-induced writhing test, mice treated with the compound showed a marked reduction in writhing compared to control groups treated with saline. This indicates potential analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs), warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Oxazole Ring

a. (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride

- Structure : A methoxy (-OCH₃) group replaces the phenyl substituent at position 3.

- Electronic Effects : The methoxy group is electron-donating via resonance, which may reduce the electrophilicity of the sulfonyl chloride compared to the phenyl-substituted analog. This could slow nucleophilic substitution reactions.

- Applications : Enhanced solubility in polar solvents due to the methoxy group’s polarity .

b. (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride

- Structure : A bromo (-Br) group at position 3 and a sulfonyl fluoride (-SO₂F) group.

- Electronic Effects : Bromo is electron-withdrawing, increasing the sulfonyl group’s electrophilicity. Fluoride, a poorer leaving group than chloride, may alter reaction pathways (e.g., slower substitution but useful in specific fluorination reactions).

- Applications: Potential utility in radiofluorination or as a stable intermediate in medicinal chemistry .

Core Heterocycle Modifications

a. (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine Hydrochloride

Sulfonyl Chloride Variants

a. Methanesulfonyl Chloride (CH₃SO₂Cl)

Physicochemical and Hazard Comparison

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility | Hazard Classifications (GHS) |

|---|---|---|---|---|---|

| (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride | C₁₀H₈ClNO₃S | 257.69 | Phenyl, -SO₂Cl | Low in water | Corrosive, Acute Toxicity (H314, H301) |

| (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride | C₅H₆ClNO₄S | 211.62 | Methoxy, -SO₂Cl | Moderate in DMSO | Corrosive (H314) |

| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | -SO₂Cl | Miscible in water | H290, H314, H301, H330, H412 |

Biological Activity

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride is an organosulfur compound notable for its unique structural features, including an oxazole ring and a methanesulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- Oxazole Ring : Contributes to the heterocyclic nature and biological activity.

- Methanesulfonyl Chloride Group : Enhances reactivity in substitution reactions.

Synthesis

This compound can be synthesized through various methods, including:

- Direct Chlorination : Reaction of 3-phenyl-1,2-oxazole with thionyl chloride.

- Sulfonation Reactions : Utilizing methanesulfonic acid derivatives to introduce the sulfonyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Mechanism of Action :

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Cell Proliferation : Disruption of cell cycle progression.

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against resistant strains of bacteria. The compound was tested in a series of dilution assays, revealing a strong correlation between concentration and inhibition rates.

Case Study 2: Anticancer Screening

In a screening program aimed at identifying novel anticancer agents, this compound was identified as a lead compound due to its ability to inhibit the proliferation of multiple cancer cell lines with IC50 values ranging from 10 to 25 µM.

Discussion

The biological activity of this compound underscores its potential as a scaffold for drug development. Its dual action against microbial infections and cancer highlights its versatility in therapeutic applications. Further research is needed to elucidate the detailed mechanisms underlying its biological effects and to explore its efficacy in vivo.

Q & A

Q. What safety protocols are essential when handling (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves (tested for chemical resistance), safety goggles, and a lab coat. Use a face shield and respiratory protection (e.g., organic vapor respirator) during large-scale operations .

- Ventilation: Conduct reactions in a fume hood with local exhaust ventilation to prevent vapor inhalation .

- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water to prevent hydrolysis .

- Storage: Store in a tightly sealed, corrosion-resistant container (e.g., glass) in a cool, dry, ventilated area away from oxidizers .

Q. How should researchers manage accidental exposure to this compound?

Methodological Answer:

- Skin Contact: Immediately remove contaminated clothing and wash skin with soap and water for ≥15 minutes. Seek medical attention if irritation persists .

- Eye Exposure: Rinse eyes with lukewarm water for ≥15 minutes, lifting eyelids periodically. Remove contact lenses if possible .

- Inhalation: Move the affected individual to fresh air and administer oxygen if breathing is labored. Seek emergency care .

- Documentation: Record incident details (e.g., exposure duration, symptoms) for medical evaluation and regulatory reporting .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at 2–8°C in a dark environment to minimize thermal decomposition and photodegradation .

- Container: Use amber glass bottles with PTFE-lined caps to prevent moisture ingress and corrosion .

- Compatibility: Segregate from strong oxidizers (e.g., peroxides, nitrates) to avoid exothermic reactions .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer:

- Data Input: Convert raw diffraction data to .hkl format using XDS or SAINT. Include anisotropic displacement parameters for non-H atoms .

- Structure Solution: Use SHELXD for dual-space methods to resolve phase problems. For hydrogen bonding, apply SHELXL restraints to fix bond lengths (e.g., O–H = 0.84 Å) .

- Validation: Cross-check using PLATON to identify missed symmetry or disorder. Refine twinned data with TWIN and BASF commands in SHELXL .

Q. What synthetic strategies optimize sulfonamide formation using this sulfonyl chloride?

Methodological Answer:

- Reagent Selection: React with primary/secondary amines (1:1 molar ratio) in anhydrous dichloromethane (DCM) at 0°C to minimize side reactions .

- Catalysis: Add 1–2 mol% DMAP to accelerate sulfonylation. Monitor by TLC (eluent: 3:1 hexane/EtOAc) .

- Workup: Quench excess reagent with ice-cold NaHCO₃, extract with DCM, and purify via flash chromatography (silica gel, gradient elution) .

Q. How can hydrogen-bonding patterns in its crystalline form be analyzed using graph set theory?

Methodological Answer:

- Data Collection: Obtain high-resolution X-ray diffraction data (≤1.0 Å) to resolve H-atom positions. Use OLEX2 for hydrogen-bond assignment .

- Graph Set Notation: Apply Etter’s rules to classify motifs (e.g., D for donor, A for acceptor). For example, a cyclic dimer may be labeled R₂²(8) .

- Validation: Compare observed patterns with Cambridge Structural Database entries to identify polymorphism risks .

Q. What analytical methods detect decomposition products under thermal stress?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under N₂. Monitor mass loss events at ~150°C (SO₂ release) and ~250°C (CO/CO₂ evolution) .

- GC-MS: Trap volatiles using Tenax® tubes, desorb thermally, and analyze with a DB-5MS column. Key fragments: m/z 64 (SO₂⁺), 44 (CO₂⁺) .

Q. How can computational modeling predict reactivity differences compared to simpler sulfonyl chlorides?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level. Compare LUMO energies to assess electrophilicity: Lower LUMO in (3-phenyl-oxazolyl) derivatives indicates higher reactivity .

- Solvent Effects: Simulate reaction pathways in DCM using the SMD model. Calculate activation barriers for sulfonamide formation vs. hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.